CID 76225501

Description

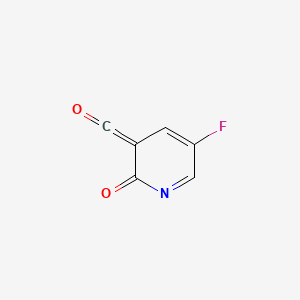

CID 76225501 is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Its structural elucidation was supported by mass spectral data, which revealed key fragmentation patterns and molecular ion peaks (Figure 1C and 1D) . While the exact chemical class remains unspecified in the provided evidence, its GC-MS profile suggests it is a volatile or semi-volatile organic compound. The compound was isolated from a complex mixture (CIEO), with its content quantified across different vacuum distillation fractions, indicating variability in volatility or polarity . Further studies are required to confirm its IUPAC name and functional groups.

Properties

Molecular Formula |

C6H2FNO2 |

|---|---|

Molecular Weight |

139.08 g/mol |

InChI |

InChI=1S/C6H2FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2H |

InChI Key |

FQVPPGFOMHWOAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1=C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 76225501” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of the compound.

Halloysite-Based Boron Cluster Preparation: This involves dispersing natural halloysite in water, adding a closed boron cluster, and stirring at elevated temperatures.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often proprietary and may involve advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 76225501” can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Compound “CID 76225501” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of compound “CID 76225501” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Analytical Comparisons

CID 76225501 was compared with structurally related compounds using GC-MS and in-source collision-induced dissociation (CID) techniques. For example:

- Chromatographic Behavior : this compound eluted in a mid-polarity fraction during vacuum distillation, suggesting similarities to compounds like oscillatoxin derivatives (e.g., CID 185389 and CID 156582093) in terms of volatility .

- Mass Spectral Fragmentation : The compound’s fragmentation pattern under CID conditions (Figure 1D) was distinct from oscillatoxin D (CID 101283546), which undergoes cleavage at specific glycosidic bonds, highlighting differences in backbone stability .

Physicochemical Properties

A comparative analysis of physicochemical properties was conducted (Table 1), leveraging methodologies from studies on analogous compounds :

*Estimated based on GC-MS elution behavior .

Methodological Overlaps

Studies on this compound employed techniques aligned with prior research:

Q & A

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Methodological Guidance :

- Apply nonlinear regression (e.g., sigmoidal curves) to calculate IC50/EC50 values. Report confidence intervals and use tools like GraphPad Prism for visualization .

- Validate assumptions (e.g., normality) with tests like Shapiro-Wilk and address outliers using robust statistical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.